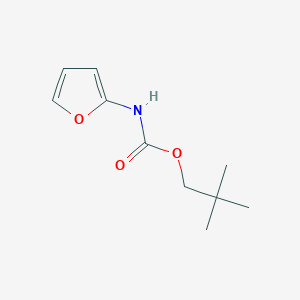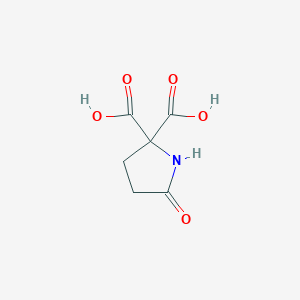
5-Oxopyrrolidine-2,2-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxopyrrolidine-2,2-dicarboxylic acid, also known as pyroglutamic acid, is a derivative of the amino acid glutamic acid. It is a cyclic amino acid with a five-membered ring structure, which includes a ketone group at the 5-position and two carboxylic acid groups at the 2-position. This compound is naturally occurring and can be found in various biological systems, including plants and animals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-oxopyrrolidine-2,2-dicarboxylic acid can be achieved through several methods. One common approach involves the cyclization of glutamic acid under acidic or basic conditions. This reaction typically requires heating and can be catalyzed by various reagents such as hydrochloric acid or sodium hydroxide. The reaction yields pyroglutamic acid as the main product .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in a highly pure form .
Análisis De Reacciones Químicas
Types of Reactions: 5-Oxopyrrolidine-2,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in different products.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alcohols or amines can be used in the presence of catalysts to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of pyroglutamic acid, such as esters, amides, and alcohols .
Aplicaciones Científicas De Investigación
5-Oxopyrrolidine-2,2-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Pyroglutamic acid has been investigated for its neuroprotective properties and its potential use in treating neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 5-oxopyrrolidine-2,2-dicarboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, such as gamma-aminobutyric acid (GABA) transaminase, leading to increased levels of GABA in the brain. This mechanism is associated with its potential antiepileptic and neuroprotective effects .
Comparación Con Compuestos Similares
Glutamic Acid: The parent compound from which pyroglutamic acid is derived.
Proline: Another cyclic amino acid with a similar structure but lacking the ketone group.
Pyrrolidine: A simple five-membered ring compound without the carboxylic acid groups.
Uniqueness: 5-Oxopyrrolidine-2,2-dicarboxylic acid is unique due to its combination of a ketone group and two carboxylic acid groups within a five-membered ring structure. This unique arrangement imparts specific chemical properties and biological activities that distinguish it from other similar compounds .
Propiedades
Número CAS |
86952-87-6 |
|---|---|
Fórmula molecular |
C6H7NO5 |
Peso molecular |
173.12 g/mol |
Nombre IUPAC |
5-oxopyrrolidine-2,2-dicarboxylic acid |
InChI |
InChI=1S/C6H7NO5/c8-3-1-2-6(7-3,4(9)10)5(11)12/h1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clave InChI |
LJUJYYLVEFDQDS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1=O)(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


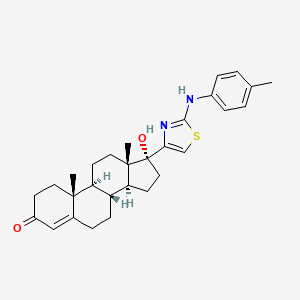
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13787396.png)


![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13787414.png)
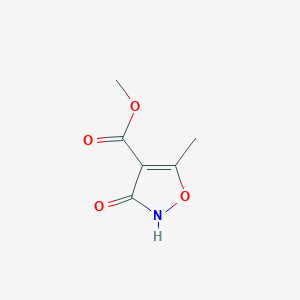
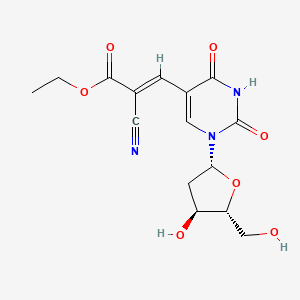
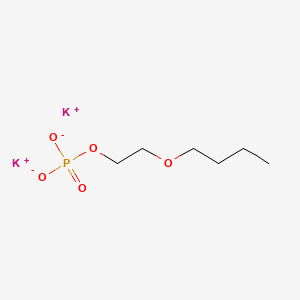
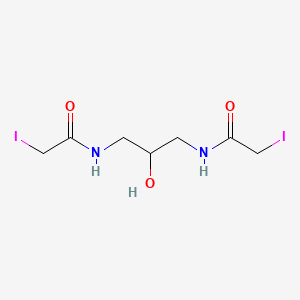
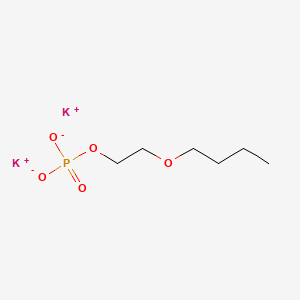

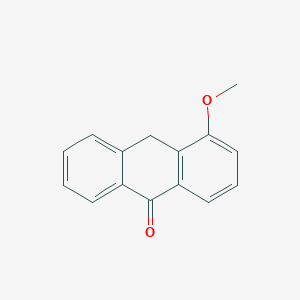
![6-Methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B13787468.png)
